molecular formula C21H18N2O7 B11534468 Methyl 3-{[({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}oxy)acetyl]amino}benzoate

Methyl 3-{[({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}oxy)acetyl]amino}benzoate

Cat. No.: B11534468
M. Wt: 410.4 g/mol
InChI Key: ITBGGTDCFUAFCN-UHFFFAOYSA-N
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Description

{[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, a carbamoyl group, and a dioxopyrrolidinyl group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the methoxycarbonyl phenyl carbamoyl methyl intermediate, followed by its reaction with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid under specific conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and consistency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with fewer functional groups.

Scientific Research Applications

{[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE: shares similarities with other carbamoyl and benzoate derivatives, such as:

Uniqueness

The uniqueness of {[3-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 3-[[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]oxyacetyl]amino]benzoate

InChI

InChI=1S/C21H18N2O7/c1-29-20(27)14-3-2-4-15(11-14)22-17(24)12-30-21(28)13-5-7-16(8-6-13)23-18(25)9-10-19(23)26/h2-8,11H,9-10,12H2,1H3,(H,22,24)

InChI Key

ITBGGTDCFUAFCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O

Origin of Product

United States

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